molecular formula C9H11Br2NO2 B1524705 Ethyl 2-(bromomethyl)nicotinate hydrobromide CAS No. 24737-70-0

Ethyl 2-(bromomethyl)nicotinate hydrobromide

Cat. No.: B1524705
CAS No.: 24737-70-0
M. Wt: 325 g/mol
InChI Key: FZLVYMFUZLCIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(bromomethyl)nicotinate hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is known for its unique molecular structure and high purity, making it a valuable asset in pharmaceutical research, organic synthesis, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)nicotinate hydrobromide typically involves the bromination of nicotinic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)nicotinate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(bromomethyl)nicotinate hydrobromide is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)nicotinate hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(bromomethyl)nicotinate hydrobromide is unique due to its specific molecular structure, which combines the properties of a bromomethyl group with a nicotinic acid ester. This combination provides distinct reactivity and applications in various fields of research .

Properties

IUPAC Name

ethyl 2-(bromomethyl)pyridine-3-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLVYMFUZLCIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697513
Record name Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24737-70-0
Record name Ethyl 2-(bromomethyl)pyridine-3-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(bromomethyl)nicotinate hydrobromide
Reactant of Route 2
Ethyl 2-(bromomethyl)nicotinate hydrobromide
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(bromomethyl)nicotinate hydrobromide
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(bromomethyl)nicotinate hydrobromide
Reactant of Route 5
Ethyl 2-(bromomethyl)nicotinate hydrobromide
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(bromomethyl)nicotinate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.